molecular formula C15H15N3O4S2 B2781367 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 946212-65-3

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2781367
CAS No.: 946212-65-3
M. Wt: 365.42
InChI Key: DUMZLNRCFGFEJF-UHFFFAOYSA-N
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Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position, linked via an ethyl chain to a 5-methylthiophene-2-sulfonamide moiety. The pyridazinone ring contributes to planarity and hydrogen-bonding capacity, while the thiophene sulfonamide may enhance solubility and binding affinity .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-11-4-7-15(23-11)24(20,21)16-8-9-18-14(19)6-5-12(17-18)13-3-2-10-22-13/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZLNRCFGFEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyridazine moiety : A six-membered ring containing two nitrogen atoms.
  • Thiophene sulfonamide : A thiophene ring substituted with a sulfonamide group.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃S
Molecular Weight350.39 g/mol
CAS Number2034448-66-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that furan-containing compounds possess significant antimicrobial properties against various bacterial strains. For instance, furan derivatives have been documented to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Anticancer Properties : The pyridazine moiety is associated with anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells, possibly through the modulation of cellular signaling pathways .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. In vitro studies have demonstrated that sulfonamides can exhibit nanomolar-level potency in inhibiting human carbonic anhydrase II, which has implications for ocular hypotensive treatments .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to the compound . Results indicated that these derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Case Study 2: Anticancer Activity

In another investigation, a series of pyridazine-based compounds were synthesized and tested for their anticancer effects on human cancer cell lines. The results showed that certain derivatives induced significant cytotoxicity and apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds as lead candidates for anticancer drug development .

Mechanistic Insights

The biological activities of this compound can be explained by its interaction with specific biological targets:

  • Cellular Signaling Pathways : Compounds with furan and pyridazine structures may modulate key signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Interaction : The sulfonamide component likely interacts with active sites on enzymes like carbonic anhydrase, leading to inhibition and subsequent physiological effects.

Scientific Research Applications

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory properties of compounds containing furan and pyridazine structures. For instance, compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide have shown efficacy in inhibiting interleukin-1 (IL-1), a key mediator in inflammatory processes. By modulating IL-1 signaling pathways, these compounds may reduce inflammation in various tissues, including joints and the central nervous system .

Anticancer Activity

The presence of heterocyclic structures such as thiophenes and furans has been linked to anticancer activities. Research indicates that derivatives of thiophene exhibit cytotoxic effects against cancer cell lines. The combination of furan and pyridazine rings may enhance these effects through synergistic mechanisms that target multiple pathways involved in tumor growth and metastasis .

Case Studies

  • Inhibition of IL-1 Activity : A study demonstrated that furan sulfonamide derivatives could effectively inhibit IL-1 activity, leading to decreased inflammatory responses in animal models. This suggests potential therapeutic applications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the anticancer properties of thiophene-containing compounds, revealing significant cytotoxic effects against breast and lung cancer cell lines. The study emphasized the need for further exploration into the mechanisms by which these compounds exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Sulfonamides

Example Compound : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Structural Differences: Substituent on Pyridazinone: Benzyloxy (5a) vs. furan-2-yl (target compound). Sulfonamide Position: Benzenesulfonamide (5a) vs. thiophene sulfonamide (target compound).
  • The thiophene sulfonamide may confer higher lipophilicity (predicted logP ~2.5) compared to 5a’s benzenesulfonamide (logP ~1.8), influencing membrane permeability .

Table 1: Key Structural and Hypothetical Property Comparisons

Feature Target Compound 5a
Pyridazinone Substituent Furan-2-yl Benzyloxy
Sulfonamide Type Thiophene-2-sulfonamide Benzenesulfonamide
Molecular Weight (g/mol) ~365.4 (calculated) 359.38 (reported)
Predicted logP ~2.5 ~1.8
Furan-Containing Pharmaceuticals

Example Compound: {5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Related Compound B)

  • Structural Differences: Core Structure: Ranitidine analogs feature a furan-methanol scaffold, while the target compound integrates furan with a pyridazinone-sulfonamide system.
  • Pharmacological Implications: Ranitidine-related furans target histamine H2 receptors, suggesting the target compound’s furan-pyridazinone system could similarly interact with enzymatic or receptor sites. However, the sulfonamide may shift activity toward carbonic anhydrase or protease inhibition .

Table 2: Functional Group and Activity Comparison

Feature Target Compound Ranitidine Related Compound B
Core Heterocycle Pyridazinone + thiophene sulfonamide Furan-methanol
Key Functional Groups Sulfonamide, furan Dimethylamino, methanol
Hypothetical Target Enzymes (e.g., CA, proteases) H2 receptors

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazinone core (3-(furan-2-yl)-6-oxopyridazine) followed by alkylation with 2-chloroethylamine to introduce the ethylamine linker. The thiophene sulfonamide moiety is then coupled via sulfonylation using 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Reaction optimization requires precise temperature control (50–70°C) and inert atmospheres to avoid side reactions. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency in heterocyclic systems .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on characteristic peaks for the furan (δ 6.3–7.4 ppm) and pyridazinone (δ 8.1–8.9 ppm) moieties.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~435 g/mol).
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : Stability studies under varying pH (3–9) and thermal conditions (25–60°C) are essential. The pyridazinone ring is prone to hydrolysis under acidic conditions, while the sulfonamide group may degrade under prolonged UV exposure. Store in amber vials at -20°C with desiccants. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified furan substituents (e.g., 5-nitro or 5-amino furan) to assess electronic effects on binding.
  • Linker Optimization : Replace the ethyl linker with propyl or cyclohexyl groups to study steric impacts.
  • Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays. Computational docking (AutoDock Vina) can predict binding affinities to guide SAR .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar sulfonamide-pyridazinone hybrids?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. To address this:

  • Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms.
  • Off-Target Screening : Perform kinase profiling (Eurofins KinaseScan) to identify non-specific interactions.
  • Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1257421) and ChEMBL to identify consensus targets .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate logP (predicted ~2.8), solubility (LogS ~-4.2), and permeability (Caco-2 model).
  • Metabolic Sites : CYP450 metabolism can be simulated with StarDrop’s DEREK module, highlighting vulnerable positions (e.g., furan oxidation).
  • Toxicity : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Q. What advanced techniques elucidate its interaction with biological targets like carbonic anhydrase?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized CA IX.
  • X-ray Crystallography : Co-crystallize the compound with CA IX (PDB 3IAI) to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .

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